1-(3-Methylenecyclobutyl)ethanone
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Overview
Description
1-(3-Methylenecyclobutyl)ethanone is an organic compound with the molecular formula C7H10O. It is characterized by a cyclobutane ring with a methylene group and an ethanone group attached. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Methylenecyclobutyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-methylenecyclobutanecarbonitrile with methylmagnesium bromide in diethyl ether at room temperature . This reaction yields this compound as the primary product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques such as nucleophilic substitution and Grignard reactions. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylenecyclobutyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Methylenecyclobutyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Methylenecyclobutyl)ethanone involves its interaction with various molecular targets. The methylene group can participate in electrophilic addition reactions, while the ethanone group can undergo nucleophilic attack. These interactions lead to the formation of various intermediates and products, depending on the specific reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methylenecyclopentyl)ethanone
- 1-(3-Methylenecyclohexyl)ethanone
- 1-(3-Methylenecyclobutyl)methanol
Uniqueness
1-(3-Methylenecyclobutyl)ethanone is unique due to its four-membered cyclobutane ring, which imparts significant ring strain and reactivity. This makes it distinct from similar compounds with larger ring sizes, such as cyclopentane or cyclohexane derivatives, which have different chemical properties and reactivities.
Properties
IUPAC Name |
1-(3-methylidenecyclobutyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-5-3-7(4-5)6(2)8/h7H,1,3-4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQIYEIIXARJKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC(=C)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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